N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide
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Overview
Description
N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-FURAMIDE is a complex organic compound that features a piperidine ring, a thiadiazole ring, and a furan ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of b-piperidinoalanine with various reagents to form the desired product . The reaction conditions often include the use of methanolic hydrogen chloride to form an amino acid methyl ester, followed by amidation with carboxylic acids in the presence of dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors in the central nervous system, potentially leading to analgesic and sedative effects . The thiadiazole ring may contribute to the compound’s antimicrobial activity by interfering with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Piperidinyl)ethyl]benzamides: These compounds share the piperidine and ethyl groups but differ in the presence of a benzamide moiety.
Piperidine Derivatives: Various piperidine derivatives have been studied for their pharmacological activities.
Uniqueness
N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-FURAMIDE is unique due to the combination of its piperidine, thiadiazole, and furan rings, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H18N4O2S |
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Molecular Weight |
306.39 g/mol |
IUPAC Name |
N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H18N4O2S/c19-13(11-5-4-10-20-11)15-14-17-16-12(21-14)6-9-18-7-2-1-3-8-18/h4-5,10H,1-3,6-9H2,(H,15,17,19) |
InChI Key |
JHKMHGXEJHLSAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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